molecular formula C20H13FO2 B14742644 (2-Benzoylphenyl)(4-fluorophenyl)methanone CAS No. 388-21-6

(2-Benzoylphenyl)(4-fluorophenyl)methanone

Cat. No.: B14742644
CAS No.: 388-21-6
M. Wt: 304.3 g/mol
InChI Key: HBJBZKIKENUTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Benzoylphenyl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C14H9FO It is a derivative of benzophenone, where one phenyl group is substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzoylphenyl)(4-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-benzoylphenyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted in a non-polar solvent like dichloromethane or petroleum ether at low temperatures to control the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Benzoylphenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Benzoylphenyl)(4-fluorophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Benzoylphenyl)(4-fluorophenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Benzoylphenyl)(4-fluorophenyl)methanone is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials .

Properties

CAS No.

388-21-6

Molecular Formula

C20H13FO2

Molecular Weight

304.3 g/mol

IUPAC Name

[2-(4-fluorobenzoyl)phenyl]-phenylmethanone

InChI

InChI=1S/C20H13FO2/c21-16-12-10-15(11-13-16)20(23)18-9-5-4-8-17(18)19(22)14-6-2-1-3-7-14/h1-13H

InChI Key

HBJBZKIKENUTRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.